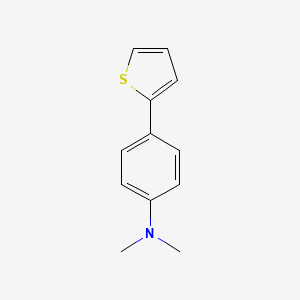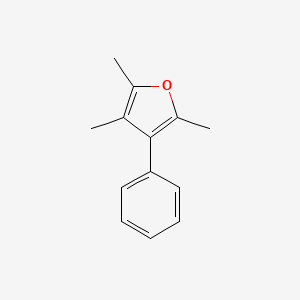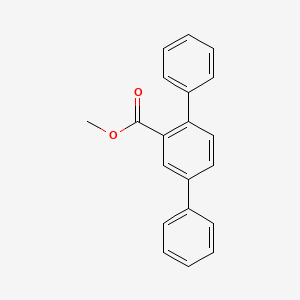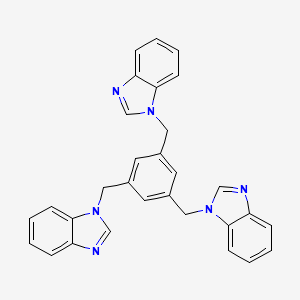
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene is an organic compound characterized by the presence of three benzimidazole groups attached to a central benzene ring. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is a white crystalline solid with a high melting point and good thermal stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of benzimidazole with formaldehyde to produce 3-(benzimidazol-1-yl)methylbenzene. This intermediate is then reacted with 1,3,5-tris(bromomethyl)benzene under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(benzimidazole-1-yl-methyl)benzene involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Similar structure but with phenyl groups attached to the benzimidazole rings.
1,3,5-Tri(1H-imidazol-1-yl)benzene: Contains imidazole groups instead of benzimidazole.
Uniqueness
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene is unique due to its specific arrangement of benzimidazole groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials, where precise control over molecular interactions is crucial.
Propriétés
Formule moléculaire |
C30H24N6 |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
1-[[3,5-bis(benzimidazol-1-ylmethyl)phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C30H24N6/c1-4-10-28-25(7-1)31-19-34(28)16-22-13-23(17-35-20-32-26-8-2-5-11-29(26)35)15-24(14-22)18-36-21-33-27-9-3-6-12-30(27)36/h1-15,19-21H,16-18H2 |
Clé InChI |
RNKWZMACFYRTLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC(=C3)CN4C=NC5=CC=CC=C54)CN6C=NC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


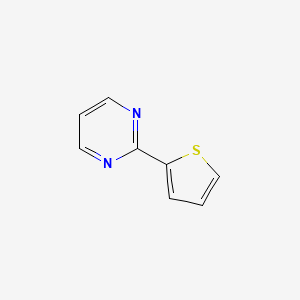
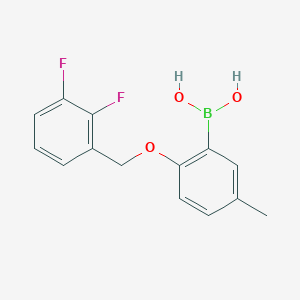
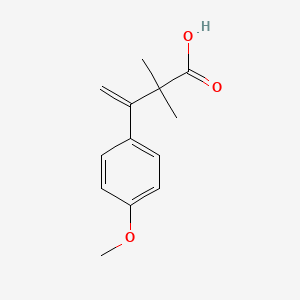
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

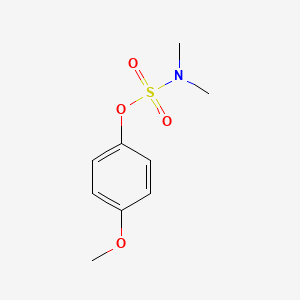
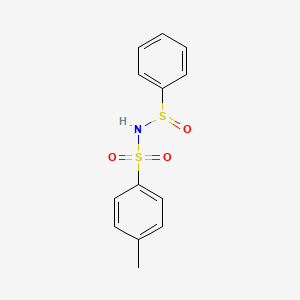
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)
![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
